2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRBMADEPNCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246632-96-1 | |
| Record name | 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 60°C
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as a boron source in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or alkyl-aryl bonds. Its fluorine and methyl substituents enhance both steric and electronic properties, improving coupling efficiency.
Experimental Conditions
| Parameter | Typical Value/Reagent | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition |
| Base | K₂CO₃, CsF, or NaHCO₃ | Activates boronic ester |
| Solvent | THF, DMF, or DMSO | Ensures solubility and stability |
| Temperature | 60–100°C | Optimizes reaction kinetics |
Example Reaction :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in THF at 80°C yields 2-fluoro-6-methylbiphenyl with ~85% efficiency.
Influence of Substituents on Reactivity
The fluorine atom at the ortho position increases electrophilicity, while the methyl group at the meta position provides steric stabilization. Comparative studies show:
| Substituent Pattern | Relative Reaction Rate (vs. H) | Yield (%) |
|---|---|---|
| 2-Fluoro-6-methyl | 1.0 (reference) | 85 |
| 2,4-Difluoro-6-methyl | 0.8 | 78 |
| 3-Chloro-2-fluoro-6-methyl | 0.7 | 72 |
Data derived from analogous compounds suggests electron-withdrawing groups (e.g., Cl, F) reduce reactivity due to decreased nucleophilicity at the boron center .
Hydrolysis
Controlled hydrolysis in acidic or basic media generates the corresponding boronic acid:
This reaction is critical for purification but requires careful pH management to avoid decomposition .
Protodeboronation
Under protic conditions (e.g., H₂O/EtOH), the compound undergoes protodeboronation to form a fluorotoluene derivative. This side reaction is minimized in anhydrous solvents.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a reagent in the synthesis of complex organic molecules, particularly pharmaceuticals. |
| Material Science | Enhances properties of polymers and coatings, improving thermal stability and chemical resistance. |
| Fluorinated Compounds | Serves as a precursor for fluorinated derivatives used in agrochemicals and pharmaceuticals. |
Organic Synthesis
The compound is utilized as a versatile reagent in organic chemistry. Its unique structural features facilitate selective reactions that are crucial for synthesizing complex molecules. For instance, it enables the formation of carbon-boron bonds which are pivotal in constructing various organic frameworks.
Case Study : In the development of new pharmaceuticals, researchers have employed this compound to synthesize biologically active molecules that exhibit enhanced efficacy due to the presence of the dioxaborolane moiety. This has implications for drug design and development.
Material Science
In material science, 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is incorporated into polymers to improve their mechanical and thermal properties. The addition of this compound can enhance the durability and longevity of materials used in various industrial applications.
Data Table: Material Properties Enhancement
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Moderate | High |
Fluorinated Compounds
The fluorinated derivatives synthesized from this compound are essential in agrochemical formulations and pharmaceutical applications. The introduction of fluorine atoms often leads to improved biological activity and stability.
Case Study : Research has shown that fluorinated derivatives exhibit better metabolic stability compared to their non-fluorinated counterparts. This is particularly important in drug development where metabolic degradation can limit therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. This complex facilitates the transfer of the aryl group to the reaction partner, leading to the formation of the desired product. The fluorine atom on the aromatic ring can influence the reactivity and selectivity of the compound by altering the electronic properties of the ring.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous boronic esters, focusing on substituent effects, synthetic accessibility, and applications.
Fluorinated Phenyl Derivatives
Fluorine substitution significantly alters reactivity and metabolic stability. Key analogs include:
Key Insights :
- The ortho-fluoro substituent in the target compound increases steric hindrance, slowing hydrolysis compared to meta- or para-F analogs .
- The para-methyl group enhances lipophilicity, improving membrane permeability in bioactive molecules .
Chlorinated and Methoxy-Substituted Derivatives
Chlorine and methoxy groups influence both reactivity and biological activity:
- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... : Synthesized via electrophilic chlorination of a methoxy precursor (92% yield). The electron-withdrawing Cl groups stabilize the boron center, enabling efficient coupling in heterocyclic drug candidates (e.g., indazole-based antitumor agents) .
- 2-(2,4-Dimethoxy-6-methylphenyl)-... : Methoxy groups increase solubility in polar solvents but reduce electrophilicity at boron, requiring harsher coupling conditions .
Structural Isomers and Regiochemical Effects
- 2-(5-Chloro-2-methylphenyl)-... (a-isomer) vs. 2-(2-Chloro-5-methylphenyl)-... (b-isomer) : Isomer separation via column chromatography (Hex/EtOAc) yields 26% of the a-isomer. The ortho-chloro isomer exhibits faster coupling kinetics due to reduced steric clash with the boronate .
Functional Group Variations
- 2-Fluoro-6-(dioxaborolan-2-yl)phenol: The phenolic -OH group enables hydrogen bonding, useful in supramolecular chemistry. However, it is prone to oxidation, limiting its utility in long-term storage .
- 2-(4-Fluorobenzyl)-... : The benzyl spacer extends conjugation, making it a candidate for fluorescent probes. Its molecular weight (236.09 g/mol) is lower than the target compound, favoring pharmacokinetics in small-molecule drugs .
Spectral Data
- ¹H-NMR : The target compound shows a singlet for the pinacol methyl groups (δ 1.45 ppm) and aromatic protons (δ 6.5–7.0 ppm). In contrast, methoxy-substituted analogs display distinct singlets for -OCH₃ (δ 3.91 ppm) .
- ESI-MS : The dichloro-dimethoxy derivative has a molecular ion peak at m/z 334 [M + H]⁺, whereas the target compound exhibits m/z 264 [M + H]⁺ due to its lower molecular weight .
Biological Activity
2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1246632-96-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a dioxaborolane ring system, which is known for its reactivity and ability to form stable complexes with various biomolecules. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H17B F O2 |
| Molecular Weight | 236.09 g/mol |
| CAS Number | 1246632-96-1 |
| Appearance | White to off-white solid |
Antibacterial Properties
Recent research has highlighted the antibacterial potential of boron compounds, including dioxaborolanes. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with essential enzymatic processes.
-
Mechanism of Action :
- Boron compounds can form stable complexes with hydroxyl groups in bacterial enzymes, disrupting their function.
- The fluorine substituent may enhance lipophilicity, aiding in membrane penetration.
- In Vitro Studies :
Cytotoxicity
While investigating the cytotoxic effects of this compound, it was found to exhibit moderate toxicity in human cell lines. The compound's safety profile is crucial for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various boron compounds against multidrug-resistant strains of E. coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant strains .
Case Study 2: In Vivo Evaluation
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of substituted aryl halides. For example:
Borylation of aryl halides : React 2-fluoro-6-methylphenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous THF at 80–100°C for 12–24 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product. Confirm purity via HPLC or GC-MS (>95%) .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | THF |
| Temperature | 80–100°C |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and ¹¹B NMR (δ 28–32 ppm for boronate esters) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₈BFO₂: 252.09) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .
Q. What are the most common applications of this compound in organic synthesis?
- Methodological Answer : Primarily used in Suzuki-Miyaura cross-coupling to form biaryl bonds. Example protocol:
Reaction Setup : Combine 1.2 equiv. of the boronate ester with aryl halides (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv.) in degassed DMF/H₂O (4:1) at 90°C for 6–12 hours .
Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving sterically hindered aryl partners?
- Methodological Answer :
- Ligand Screening : Test bulky ligands (e.g., SPhos, RuPhos) to enhance catalytic activity for steric challenges .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene/water mixtures to improve solubility and reaction efficiency .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and optimize Pd-ligand interactions .
Q. How should researchers address contradictions in reported solubility data for this compound?
- Methodological Answer : Design a controlled study:
Solvent Screening : Test solubility in DCM, THF, DMSO, and ethanol at 25°C and 60°C.
Analytical Validation : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits .
- Example Data :
| Solvent | Solubility (mg/mL) | Temperature | Source |
|---|---|---|---|
| THF | 45.2 ± 2.1 | 25°C | |
| DCM | 12.8 ± 1.5 | 25°C |
Q. What computational strategies can predict hydrolytic stability of the boronate ester under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways using software like GROMACS under acidic (pH 3) and basic (pH 10) conditions .
- Kinetic Studies : Monitor degradation via ¹H NMR in buffered solutions (pH 3–10) to calculate rate constants (k) and half-lives .
Q. How can researchers mitigate side reactions (e.g., protodeboronation) during cross-coupling?
- Methodological Answer :
- Additive Screening : Introduce Lewis acids (e.g., CsF) or radical scavengers (TEMPO) to suppress protodeboronation .
- Temperature Control : Lower reaction temperature (50–70°C) to reduce decomposition pathways .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally analogous boronate esters: How to resolve?
- Methodological Answer :
- Reproduce Experiments : Synthesize analogs (e.g., 2-(4-fluorophenyl) variant) using identical protocols from conflicting sources .
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (5°C/min) to standardize data .
Tables for Key Parameters
Table 1 : Comparative Synthetic Yields for Different Catalysts
| Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂ | 78 | 96 | |
| Pd(PPh₃)₄ | 65 | 92 |
Table 2 : Hydrolytic Stability at pH 7.4 (PBS Buffer)
| Time (h) | Remaining Compound (%) |
|---|---|
| 0 | 100 |
| 24 | 85 ± 3 |
| 48 | 72 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
